molecular formula C14H10ClNO4 B5797093 4-chlorobenzyl 4-nitrobenzoate

4-chlorobenzyl 4-nitrobenzoate

Cat. No.: B5797093
M. Wt: 291.68 g/mol
InChI Key: GDEVFTDXWFBNLM-UHFFFAOYSA-N
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Description

4-Chlorobenzyl 4-nitrobenzoate is an organic compound that belongs to the class of esters It is formed by the esterification of 4-chlorobenzyl alcohol with 4-nitrobenzoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chlorobenzyl 4-nitrobenzoate typically involves the esterification reaction between 4-chlorobenzyl alcohol and 4-nitrobenzoic acid. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions. The general reaction scheme is as follows:

4-chlorobenzyl alcohol+4-nitrobenzoic acidacid catalyst4-chlorobenzyl 4-nitrobenzoate+water\text{4-chlorobenzyl alcohol} + \text{4-nitrobenzoic acid} \xrightarrow{\text{acid catalyst}} \text{this compound} + \text{water} 4-chlorobenzyl alcohol+4-nitrobenzoic acidacid catalyst​4-chlorobenzyl 4-nitrobenzoate+water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

4-Chlorobenzyl 4-nitrobenzoate can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of a strong acid or base to yield 4-chlorobenzyl alcohol and 4-nitrobenzoic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The chlorine atom on the benzyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as sodium azide or potassium cyanide in polar solvents.

Major Products Formed

    Hydrolysis: 4-chlorobenzyl alcohol and 4-nitrobenzoic acid.

    Reduction: 4-chlorobenzyl 4-aminobenzoate.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

4-Chlorobenzyl 4-nitrobenzoate has several applications in scientific research:

    Organic Synthesis: It can be used as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: The compound’s ester functionality makes it useful in the development of polymeric materials and coatings.

    Pharmaceuticals: It can serve as a precursor for the synthesis of biologically active compounds.

    Analytical Chemistry: It can be used as a standard or reference material in analytical techniques such as chromatography.

Mechanism of Action

The mechanism of action of 4-chlorobenzyl 4-nitrobenzoate depends on the specific chemical reactions it undergoes. For example, during hydrolysis, the ester bond is cleaved by nucleophilic attack from water molecules, leading to the formation of the corresponding alcohol and acid. In reduction reactions, the nitro group is reduced to an amino group through the transfer of electrons from the reducing agent.

Comparison with Similar Compounds

Similar Compounds

    4-Chlorobenzyl chloride: Similar in structure but lacks the ester functionality.

    4-Nitrobenzyl alcohol: Contains a nitro group but lacks the ester linkage.

    4-Chlorobenzyl acetate: Similar ester structure but with an acetate group instead of a nitrobenzoate group.

Uniqueness

4-Chlorobenzyl 4-nitrobenzoate is unique due to the presence of both a nitro group and an ester linkage, which imparts distinct chemical reactivity and potential applications in various fields. The combination of these functional groups allows for diverse chemical transformations and makes it a valuable compound in organic synthesis and materials science.

Properties

IUPAC Name

(4-chlorophenyl)methyl 4-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClNO4/c15-12-5-1-10(2-6-12)9-20-14(17)11-3-7-13(8-4-11)16(18)19/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDEVFTDXWFBNLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC(=O)C2=CC=C(C=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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